3-(Propan-2-yl)-5-(trifluoromethoxy)-2,3-dihydro-1H-indole
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Overview
Description
3-(Propan-2-yl)-5-(trifluoromethoxy)-2,3-dihydro-1H-indole is a chemical compound that belongs to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely used in various fields, including pharmaceuticals, agrochemicals, and dyes. This particular compound is characterized by the presence of a trifluoromethoxy group and an isopropyl group attached to the indole ring, which imparts unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Propan-2-yl)-5-(trifluoromethoxy)-2,3-dihydro-1H-indole typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as indole, isopropyl bromide, and trifluoromethoxybenzene.
Formation of Intermediate: The indole is first reacted with isopropyl bromide in the presence of a base such as potassium carbonate to form 3-(Propan-2-yl)indole.
Introduction of Trifluoromethoxy Group: The intermediate is then subjected to a reaction with trifluoromethoxybenzene in the presence of a catalyst such as palladium on carbon (Pd/C) under hydrogenation conditions to introduce the trifluoromethoxy group, resulting in the formation of the target compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-(Propan-2-yl)-5-(trifluoromethoxy)-2,3-dihydro-1H-indole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups on the indole ring are replaced with other groups using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Various electrophiles and nucleophiles under suitable conditions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
3-(Propan-2-yl)-5-(trifluoromethoxy)-2,3-dihydro-1H-indole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent for the treatment of various diseases.
Industry: It is used in the development of agrochemicals, dyes, and other industrial products.
Mechanism of Action
The mechanism of action of 3-(Propan-2-yl)-5-(trifluoromethoxy)-2,3-dihydro-1H-indole involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group and isopropyl group play a crucial role in its binding affinity and selectivity towards these targets. The compound may exert its effects by modulating enzyme activity, receptor binding, or other cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 3-(Propan-2-yl)-5-methoxy-2,3-dihydro-1H-indole
- 3-(Propan-2-yl)-5-chloro-2,3-dihydro-1H-indole
- 3-(Propan-2-yl)-5-fluoro-2,3-dihydro-1H-indole
Uniqueness
Compared to similar compounds, 3-(Propan-2-yl)-5-(trifluoromethoxy)-2,3-dihydro-1H-indole is unique due to the presence of the trifluoromethoxy group, which imparts distinct chemical and biological properties. This group enhances the compound’s lipophilicity, metabolic stability, and binding affinity to specific molecular targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C12H14F3NO |
---|---|
Molecular Weight |
245.24 g/mol |
IUPAC Name |
3-propan-2-yl-5-(trifluoromethoxy)-2,3-dihydro-1H-indole |
InChI |
InChI=1S/C12H14F3NO/c1-7(2)10-6-16-11-4-3-8(5-9(10)11)17-12(13,14)15/h3-5,7,10,16H,6H2,1-2H3 |
InChI Key |
QWRMDKFLRXZTQH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1CNC2=C1C=C(C=C2)OC(F)(F)F |
Origin of Product |
United States |
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